GSK106

Descripción

Contextualization as a Research Tool in Protein Arginine Deiminase (PAD) Studies

GSK106 is a chemical compound utilized in biological research primarily as an inactive control for studies involving Protein Arginine Deiminase 4 (PAD4). caymanchem.combioscience.co.ukmedchemexpress.com The PAD enzyme family, and PAD4 in particular, are subjects of significant research interest due to their role in a post-translational modification process called citrullination. patsnap.com This process, which converts arginine residues in proteins to citrulline, is implicated in various physiological and pathological states, including gene regulation, autoimmune diseases like rheumatoid arthritis, and cancer. patsnap.commdpi.com

In this context, researchers use potent and selective inhibitors to probe the function of PAD4. This compound serves as a crucial negative control for potent, selective, and reversible PAD4 inhibitors such as GSK484 and GSK199. caymanchem.combioscience.co.uk While this compound possesses a similar chemical structure to these active inhibitors, it is functionally inactive against the PAD4 enzyme, with an inhibitory concentration (IC50) greater than 100 µM. caymanchem.comthesgc.org This is in stark contrast to its active counterpart, GSK484, which has an IC50 of approximately 50 nM. thesgc.org

The use of this compound is essential for validating experimental results. By comparing the biological effects of an active inhibitor like GSK484 with the lack of effects from this compound, scientists can confirm that the observed outcomes—such as the inhibition of protein citrullination or the disruption of Neutrophil Extracellular Trap (NET) formation—are specifically due to the inhibition of PAD4 and not from off-target effects of the chemical scaffold. caymanchem.comthesgc.org Computational studies have further illuminated the differences in how these compounds interact with PAD4; molecular simulations revealed that while the active inhibitor GSK199 remains stable within the PAD4 binding pocket, this compound tends to shift away from the catalytic site. nih.govpatsnap.com This difference in binding stability provides a molecular basis for the inactivity of this compound and reinforces its utility as a reliable control compound. nih.gov

Historical Perspective and Development of PAD4 Inhibitor Chemical Probes

The development of chemical tools to study PAD enzymes has evolved significantly over time, moving from broad-spectrum agents to highly selective probes. Initial interest in PAD inhibitors grew from their potential therapeutic applications in diseases where PAD activity is dysregulated. nih.govresearchgate.net Early research led to the development of irreversible, mechanism-based inhibitors such as F-amidine and Cl-amidine. nih.govnih.gov These compounds were designed based on the structure of the PAD substrate benzoyl-arginine amide and contain a haloacetamidine group that covalently modifies a critical cysteine residue (Cys645) in the enzyme's active site. nih.govnih.gov While potent, these first-generation inhibitors were generally not selective for specific PAD isozymes. nih.gov

To improve understanding of PAD biology and to screen for new inhibitors, researchers developed activity-based protein profiling (ABPP) probes, such as fluorescently tagged derivatives of F-amidine and Cl-amidine. nih.govnih.gov These tools enabled the visualization of active PAD enzymes and facilitated high-throughput screening campaigns. nih.gov Such screening efforts identified several reversible inhibitors, including streptomycin and minocycline. acs.org

A significant advancement in the field was the discovery of a new class of potent and selective PAD4 inhibitors that bind to the calcium-free (apo) form of the enzyme. nih.govnih.gov This was a departure from earlier inhibitors that preferentially targeted the active, calcium-bound state. researchgate.net A screen of a DNA-encoded small molecule library by GlaxoSmithKline led to the identification of highly potent and PAD4-selective inhibitors, namely GSK199 and GSK484. nih.govacs.org The development of these specific probes necessitated the creation of a corresponding negative control to ensure the rigorous interpretation of experimental data. This compound was developed for this purpose, serving as a structurally related but functionally inactive molecule that allows researchers to confidently attribute biological effects to the specific inhibition of PAD4. caymanchem.comthesgc.org

Interactive Data Table: Comparison of PAD4-Targeted Research Compounds

| Compound | Function | IC50 (PAD4) |

| This compound | Inactive Control | > 100 µM caymanchem.comthesgc.org |

| GSK484 | Selective Inhibitor | ~50 nM thesgc.org |

| GSK199 | Selective Inhibitor | ~250 nM nih.gov |

| Cl-amidine | Pan-PAD Inhibitor | ~5.8 µM nih.gov |

| F-amidine | Pan-PAD Inhibitor | ~20 µM nih.gov |

Propiedades

IUPAC Name |

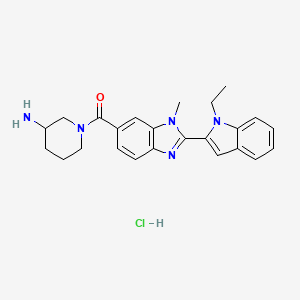

(3-aminopiperidin-1-yl)-[2-(1-ethylindol-2-yl)-3-methylbenzimidazol-5-yl]methanone;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H27N5O.ClH/c1-3-29-20-9-5-4-7-16(20)13-22(29)23-26-19-11-10-17(14-21(19)27(23)2)24(30)28-12-6-8-18(25)15-28;/h4-5,7,9-11,13-14,18H,3,6,8,12,15,25H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRPFLFUQMWOJAT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=CC=CC=C2C=C1C3=NC4=C(N3C)C=C(C=C4)C(=O)N5CCCC(C5)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H28ClN5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

438.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1652591-82-6 | |

| Record name | Methanone, (3-amino-1-piperidinyl)[2-(1-ethyl-1H-indol-2-yl)-1-methyl-1H-benzimidazol-6-yl]-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1652591-82-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Molecular Basis of Gsk106 Inactivity

Comparative Structural Analysis with Active PAD4 Inhibitors (e.g., GSK199, GSK484)

Comparative studies, including computational methods, have been employed to understand the differences in how GSK106, GSK199, and GSK484 interact with the PAD4 enzyme. researchgate.netresearchgate.netpatsnap.comnih.gov

Analysis of Ligand-Protein Interactions via Computational Docking and Dynamics Simulations

Computational molecular docking studies indicate that both GSK199 and this compound are capable of binding to a pocket in PAD4, referred to as the "back door," with docking scores of -10.6 kcal/mol and -9.6 kcal/mol, respectively. researchgate.netresearchgate.netpatsnap.comnih.gov Despite these docking scores suggesting potential binding, molecular dynamics (MD) simulations over 100 ns revealed significant differences in their behavior within the binding pocket. researchgate.netresearchgate.netpatsnap.comnih.gov While GSK199 remained stably positioned in the PAD4 pocket throughout the simulation, this compound was observed to shift away from the catalytic site. researchgate.netresearchgate.netnih.gov The binding of GSK199 to PAD4 is assisted by six hydrogen bonds, whereas this compound binding involves only three hydrogen bonds. researchgate.netresearchgate.netnih.gov Molecular Mechanics Poisson-Boltzmann Surface Area (MMPBSA) analysis showed a notable difference in binding free energies, with GSK199 exhibiting a favorable binding free energy of -11.339 kcal/mol, while this compound showed an unfavorable binding free energy of 1.063 kcal/mol. researchgate.netresearchgate.netpatsnap.comnih.gov

Investigation of Conformational Dynamics and Protein Stability upon this compound Binding to PAD4

Molecular dynamics simulations have been used to investigate the impact of GSK199 and this compound binding on the stability and flexibility of PAD4. The simulations of both complexes were stable over 100 ns. researchgate.netresearchgate.netpatsnap.comnih.gov However, the structure of PAD4 exhibited tighter packing in the presence of this compound compared to GSK199. researchgate.netresearchgate.netpatsnap.comnih.gov Root Mean Square Fluctuation (RMSF) analysis demonstrated significant changes in specific regions of PAD4 (residues 136, 160, 220, 438, and 606) when bound to this compound compared to GSK199. researchgate.netresearchgate.netpatsnap.comnih.gov The binding of active inhibitors like GSK199 induces a conformational change in PAD4, specifically the formation of a β-hairpin structure by residues 633-645, which allows hydrophobic residues to pack over the inhibitor. nih.govresearchgate.net This structural rearrangement is associated with binding to a calcium-deficient form of PAD4. researchgate.netthesgc.org While the direct impact of this compound on inducing or failing to induce this specific β-hairpin structure is not explicitly detailed in the search results, its inability to remain in the catalytic site and its unfavorable binding free energy suggest it does not effectively stabilize the inhibitory conformation of PAD4.

Elucidation of Critical Structural Determinants for PAD4 Enzyme Modulation

The structural differences between this compound and active PAD4 inhibitors highlight critical determinants for effective enzyme modulation. A key difference lies in the proximity of the main chain NH of Asn585 to a central ring nitrogen in the inhibitor. researchgate.net In the case of this compound, this position is methylated, which explains its inactivity. nih.govresearchgate.net The ethyl group of GSK199 binds in a small hydrophobic pocket, and groups with increased complementarity to this pocket, such as the cyclopropyl group of GSK484, enhance affinity. nih.govresearchgate.net This suggests that specific interactions within this hydrophobic pocket and the ability to form favorable contacts, such as the hydrogen bonds observed with GSK199 but fewer with this compound, are crucial for potent PAD4 inhibition. researchgate.netresearchgate.netnih.gov

Biochemical Characterization of this compound's Impact on PAD4 Catalytic Activity

Biochemical assays consistently demonstrate that this compound is an inactive compound with respect to PAD4 inhibition. medchemexpress.comcaymanchem.comcaymanchem.commedchemexpress.commedchemexpress.comnih.gov It does not inhibit PAD4 enzyme activity and does not prevent the citrullination of PAD4 target proteins or the formation of neutrophil extracellular traps (NETs) in mouse or human neutrophils. caymanchem.comcaymanchem.com Experimental data shows that this compound has IC50 values greater than 100 µM in assays measuring PAD4 inhibition and the prevention of NET formation. caymanchem.comcaymanchem.com This contrasts sharply with the potency of active inhibitors like GSK199 (IC50 of 200 nM in the absence of calcium) and GSK484 (IC50 of 50 nM in the absence of calcium). medchemexpress.comnih.gov this compound serves as a crucial negative control in studies evaluating the specific effects of active PAD4 inhibitors, confirming that observed biological outcomes are due to PAD4 inhibition rather than off-target effects. nih.govthesgc.orgaacrjournals.org

Data Table

| Compound | PAD4 Binding Affinity (Absence of Ca²⁺) | PAD4 Inhibition (IC₅₀, Absence of Ca²⁺) | Inhibition of NET Formation (IC₅₀) | Binding Free Energy (Computational) | Number of Hydrogen Bonds (Computational) |

| This compound | ND | > 100 µM caymanchem.comcaymanchem.com | > 100 µM caymanchem.comcaymanchem.com | 1.063 kcal/mol researchgate.netresearchgate.netnih.gov | 3 researchgate.netresearchgate.netnih.gov |

| GSK199 | High Affinity nih.gov | 200 nM medchemexpress.comnih.gov | Less marked inhibition nih.gov | -11.339 kcal/mol researchgate.netresearchgate.netnih.gov | 6 researchgate.netresearchgate.netnih.gov |

| GSK484 | High Affinity nih.govthesgc.org | 50 nM medchemexpress.comnih.govabcam.com | Clear, statistically-significant reduction nih.gov | ND | ND |

*ND = Not Determined

Utility of Gsk106 As a Negative Control in Preclinical Investigations

Application in In Vitro Cellular Assays for PAD4 Pathway Elucidation

In the laboratory setting, GSK106 is indispensable for validating the on-target activity of PAD4 inhibitors in cellular systems. Its use allows researchers to dissect the specific role of PAD4 in complex biological processes.

Neutrophil Extracellular Traps (NETs) are web-like structures released by neutrophils to trap pathogens, a process in which PAD4-mediated histone citrullination is a key step. thesgc.orgnih.gov Potent PAD4 inhibitors like GSK484 have been shown to block NET formation. frontiersin.orgnih.gov To confirm that this inhibition is a direct result of targeting PAD4, this compound is used in parallel experiments.

In studies using both mouse and human neutrophils, the active inhibitor GSK484 effectively diminishes ionomycin-induced NET formation and histone H3 hypercitrullination. nih.govresearchgate.net In contrast, treatment with this compound at similar concentrations has no effect on these processes. nih.govresearchgate.netresearchgate.net For instance, when human neutrophils were stimulated with curdlan (a β-glucan) to induce NETs, the addition of GSK484 significantly reduced the release of extracellular DNA, while this compound did not. frontiersin.orgresearchgate.net This demonstrates that the disruption of NET formation is specifically due to the enzymatic inhibition of PAD4 and not some other property of the chemical scaffold shared by this compound and its active counterparts. caymanchem.comfrontiersin.org

PAD4's primary function is to catalyze the conversion of arginine residues to citrulline on various proteins, most notably histones. caymanchem.comthesgc.org This post-translational modification is crucial for chromatin decondensation during NETosis and also plays a role in gene regulation. thesgc.orgfrontiersin.org this compound is used as a negative control to verify that the reduction in protein citrullination observed with active inhibitors is a direct consequence of PAD4 inhibition. caymanchem.combiomol.com

In breast cancer cell lines, for example, treatment with the active PAD4 inhibitor GSK484 led to a significant reduction in histone H3 citrullination. aacrjournals.org When the same experiment was performed with this compound, no such reduction was observed, confirming that the effect was dependent on PAD4's enzymatic activity. nih.govaacrjournals.org Similarly, in studies with stimulated neutrophils, this compound-treated cells showed no decrease in citrullinated histone H3, unlike cells treated with active inhibitors which showed a dramatic reduction. nih.govresearchgate.net This application is crucial for validating that an inhibitor's mechanism of action in a cellular context is the specific blockade of PAD4-mediated citrullination.

Table 1: Comparative Activity of this compound and Active Analog GSK484

| Compound | Target | Biochemical Potency (IC50) | Effect on Cellular Citrullination | Effect on NET Formation |

|---|---|---|---|---|

| This compound | PAD4 | > 100 µM caymanchem.comthesgc.org | No inhibition caymanchem.comaacrjournals.org | No inhibition caymanchem.comfrontiersin.org |

| GSK484 | PAD4 | ~50 nM thesgc.org | Potent inhibition thesgc.orgaacrjournals.org | Potent inhibition thesgc.orgfrontiersin.org |

Verification of Target Specificity in Neutrophil Extracellular Trap (NET) Formation Studies

Role in Differentiating On-Target vs. Off-Target Effects of Active Analogs

A fundamental challenge in drug discovery is ensuring that a compound's therapeutic effect stems from modulating its intended target and not from unintended interactions with other molecules (off-target effects). nih.govyoutube.com this compound is invaluable for this purpose in the context of PAD4 inhibitor development. nih.gov Because it shares a similar chemical structure with active inhibitors like GSK199 and GSK484 but lacks PAD4 activity, any biological effect observed with this compound can be inferred as an off-target effect of the chemical scaffold. nih.govbioscience.co.uk

Computational studies have further illuminated the molecular basis for this difference in activity. Molecular docking and simulation analyses revealed that while both GSK199 (an active inhibitor) and this compound can fit into the PAD4 binding pocket, their interactions and stability differ significantly. nih.gov GSK199 remains stably bound to the catalytic site, preventing the substrate from binding. nih.gov In contrast, this compound is unstable in the pocket and shifts away from the catalytic site, allowing the substrate to bind. nih.gov The binding free energy for the PAD4-GSK199 complex was calculated to be -11.339 kcal/mol, indicating a favorable interaction, whereas the energy for the PAD4-GSK106 complex was +1.063 kcal/mol, indicating an unstable and unfavorable binding. nih.gov This provides a clear molecular rationale for this compound's inactivity and reinforces its use to distinguish on-target PAD4 inhibition from other potential biological activities of the compound series. biomol.comnih.gov

Contribution to Mechanistic Investigations in Disease Models (e.g., autoimmune, inflammatory, cancer models)

By providing a reliable baseline for PAD4-independent effects, this compound helps clarify the specific contribution of PAD4 to various disease pathologies.

Inflammatory and Autoimmune Diseases: Many inflammatory and autoimmune diseases, such as rheumatoid arthritis and lupus, are associated with elevated levels of NETs and protein citrullination. thesgc.org In studies investigating these conditions, this compound helps confirm that the therapeutic benefits seen with PAD4 inhibitors are due to the blockade of this specific pathway. By showing that the inactive this compound does not prevent NET formation or reduce inflammation, researchers can solidify the role of PAD4 as a key driver of pathology and a valid therapeutic target. thesgc.orgfrontiersin.org

Cancer: The role of PAD4 in cancer is complex. In some contexts, it is implicated in tumor progression through processes like NET formation, which can promote metastasis. aacrjournals.orgthno.org However, other studies suggest a tumor-suppressor role. For instance, in breast cancer models, inhibiting PAD4 with GSK484 was shown to increase the population of cancer stem cells (CSCs), an effect not seen with the inactive control this compound. nih.govaacrjournals.org This demonstrated a specific, cell-autonomous role for PADI4 enzymatic activity in limiting the number of CSCs. aacrjournals.org The use of this compound was crucial in this context to attribute this unexpected finding directly to PAD4 inhibition, highlighting the context-specific functions of the enzyme in cancer biology. aacrjournals.org

Structure-activity Relationship Sar Insights Derived from Gsk106

Identification of Key Structural Features Contributing to Inactivity within the PAD4 Inhibitor Series

A central finding regarding GSK106's inactivity relates to a specific structural difference compared to active inhibitors like GSK199. This compound is reported to be methylated on a central ring nitrogen neobioscience.comwikipedia.org. This methylation introduces a steric clash with the main chain NH of Asn585 within the PAD4 active site, located at a distance of approximately 3.6 Å neobioscience.comwikipedia.org. This close proximity and resulting unfavorable interaction provide a structural explanation for why this compound is inactive neobioscience.comwikipedia.org. In contrast, active inhibitors in the series, such as GSK199, lack this methylation at the corresponding position, allowing for a more favorable interaction within the binding pocket neobioscience.comwikipedia.org. Biochemical data consistently shows that this compound does not inhibit PAD4 activity, nor does it prevent downstream effects like protein citrullination or neutrophil extracellular trap (NET) formation in mouse or human neutrophils, even at concentrations exceeding 100 µM. sigmaaldrich.comnih.gov This lack of activity stands in stark contrast to the inhibitory effects observed with compounds like GSK199 and GSK484. sigmaaldrich.comnih.govinvivochem.cnuni-freiburg.de

The following table summarizes key biochemical potency data for this compound and related active inhibitors:

| Compound | PAD4 Inhibition (IC₅₀) (without calcium) | PAD4 Inhibition (IC₅₀) (with 2 mM calcium) | Inhibition of Diffused NETs (Human Neutrophils) |

| This compound | > 100 µM sigmaaldrich.comnih.gov | ND invivochem.cn | Ineffective invivochem.cnuni-freiburg.de |

| GSK199 | 200 nM invivochem.cnnih.gov | Notably lower potency invivochem.cn | Less marked inhibition invivochem.cnuni-freiburg.de |

| GSK484 | 50 nM nih.govinvivochem.cn | 250 nM nih.gov | Clear, statistically-significant reduction invivochem.cnuni-freiburg.de |

*ND = Not Determined

Implications for Rational Design of Improved PAD4 Modulators

The insights gleaned from the inactivity of this compound, particularly the critical role of the methylation on the central ring nitrogen and its interaction with Asn585, have direct implications for the rational design of improved PAD4 modulators. guidetopharmacology.orgresearchgate.netciteab.cominvivochem.cnuni-freiburg.de Understanding which structural features are detrimental to binding and activity allows for the targeted modification or avoidance of such features in the design of new compounds.

The comparison between this compound and active inhibitors highlights the importance of specific interactions within the PAD4 active site. For instance, the ethyl group of GSK199 binds within a small hydrophobic pocket in the enzyme. neobioscience.cominvivochem.cn Modifications that enhance complementarity to this pocket, such as the cyclopropyl group present in the more potent GSK484, lead to increased affinity. neobioscience.cominvivochem.cn This demonstrates how subtle structural changes, informed by the SAR established within this compound series (including the negative data from this compound), can significantly impact potency. Furthermore, crystal structures of active inhibitors binding to PAD4 have revealed a novel conformation of the active site involving a re-ordered β-hairpin structure, which is crucial for inhibitor binding. nih.govneobioscience.cominvivochem.cn The inability of this compound to induce or favorably interact with this conformation underscores the importance of the correct structural scaffold for productive binding. By identifying the structural elements that prevent this compound from engaging effectively with the PAD4 active site, researchers can design new chemical entities that avoid these pitfalls and instead incorporate features that promote favorable interactions and induce the necessary conformational changes for potent inhibition.

Computational Modeling and Cheminformatics Studies Informed by this compound's Profile

The distinct activity profile of this compound (inactive) compared to GSK199 (active) has made this pair of compounds valuable for computational modeling and cheminformatics studies aimed at understanding PAD4-inhibitor interactions at a molecular level. guidetopharmacology.orgresearchgate.netciteab.cominvivochem.cn Computational approaches, such as molecular docking, molecular dynamics (MD) simulations, and binding free energy calculations (e.g., MMPBSA), have been employed to investigate the differential binding behavior of this compound and GSK199 to PAD4. researchgate.netciteab.com

Molecular docking studies have indicated that both GSK199 and this compound are capable of binding to a PAD4 pocket, albeit with different predicted binding energies. researchgate.netciteab.com For example, docking studies suggested binding energies of -10.6 kcal/mol for GSK199 and -9.6 kcal/mol for this compound. researchgate.netciteab.com While docking provides a static view, MD simulations offer insights into the dynamic interaction and stability of the protein-ligand complex. Simulations revealed that the PAD4-GSK199 complex remained stable over 100 ns, whereas this compound tended to shift away from the catalytic site. researchgate.netciteab.com This difference in stability is further supported by binding free energy calculations, which showed a marked difference: -11.339 kcal/mol for the PAD4-GSK199 complex and 1.063 kcal/mol for the PAD4-GSK106 complex. researchgate.netciteab.com This substantial positive binding free energy for this compound is consistent with its observed inactivity.

Hydrogen bond analysis from these computational studies also highlighted differences in the interactions. GSK199 binding to PAD4 was assisted by six hydrogen bonds, while this compound binding involved only three hydrogen bonds. researchgate.netciteab.com Furthermore, RMSF (Root Mean Square Fluctuation) analysis demonstrated significant changes in the flexibility of specific PAD4 residues (including 136, 160, 220, 438, and 606) upon binding of this compound compared to GSK199. researchgate.netciteab.com The structure of PAD4 exhibited tighter packing in the presence of this compound compared to GSK199, which might relate to the inability of this compound to induce the catalytically active conformation or its tendency to shift away from the active site. researchgate.netciteab.com These computational studies provide a theoretical framework that complements the experimental SAR data, explaining at a molecular level why this compound is inactive and how this contrasts with the binding and stability of active inhibitors. researchgate.netciteab.com

The following table summarizes key computational findings comparing this compound and GSK199 binding to PAD4:

| Metric | This compound Binding to PAD4 | GSK199 Binding to PAD4 |

| Molecular Docking Energy | -9.6 kcal/mol researchgate.netciteab.com | -10.6 kcal/mol researchgate.netciteab.com |

| MD Simulation Stability | Shifted away from site researchgate.netciteab.com | Remained in pocket researchgate.netciteab.com |

| Binding Free Energy (MMPBSA) | 1.063 kcal/mol researchgate.netciteab.com | -11.339 kcal/mol researchgate.netciteab.com |

| Number of Hydrogen Bonds | 3 researchgate.netciteab.com | 6 researchgate.netciteab.com |

| PAD4 Structure Packing | Tighter packing researchgate.netciteab.com | Less tight packing researchgate.netciteab.com |

Methodological Applications of Gsk106 in Drug Discovery Research

Integration in High-Throughput Screening (HTS) Assays as a Control Compound

High-Throughput Screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid assessment of large compound libraries against a biological target. In this context, control compounds are indispensable for assay validation and data interpretation. GSK106 serves as a critical negative control in HTS assays designed to identify or characterize inhibitors of PAD4. thesgc.orgcaymanchem.commedchemexpress.commedchemexpress.com Its reported IC50 against PAD4 is greater than 100 µM, indicating minimal inhibitory activity at concentrations where potent inhibitors are effective. thesgc.orgcaymanchem.com

The inclusion of inactive controls like this compound in HTS plates is a standard quality control measure. eu-openscreen.euwikipedia.org It helps to differentiate genuine on-target activity from non-specific effects, such as assay interference (e.g., fluorescence quenching or aggregation) or cytotoxicity unrelated to target inhibition. genome.gov By comparing the results obtained with active PAD4 inhibitors to those obtained with this compound, researchers can gain confidence that the observed phenotypic changes are a direct consequence of PAD4 modulation. Guidelines for HTS emphasize the necessity of incorporating appropriate positive and negative controls on each assay plate to ensure data quality and reproducibility. eu-openscreen.euwikipedia.orggenome.gov

Role in Target Validation Strategies for PAD4 and Related Epigenetic Targets

PAD4 is recognized as an epigenetic target due to its enzymatic activity in converting arginine residues to citrulline, a post-translational modification that can influence histone structure and gene expression. thesgc.orgcaymanchem.comresearchgate.netmedchemexpress.com Validating PAD4 as a therapeutic target requires demonstrating that inhibiting its activity leads to desired biological outcomes. This compound plays a vital role in these validation strategies by providing a crucial point of comparison for active PAD4 inhibitors. thesgc.org

Computational studies have further illuminated the differential interactions of this compound and active inhibitors like GSK199 with the PAD4 enzyme, providing a molecular basis for this compound's inactivity and its utility as a control. Molecular docking and dynamics simulations have shown that while both compounds may initially bind to the PAD4 pocket, this compound tends to shift away from the catalytic site, unlike the active inhibitor GSK199 which remains bound. researchgate.netnih.gov Analysis of binding free energies and hydrogen bonding patterns also reveals significant differences, with GSK199 exhibiting a much more favorable binding energy and forming more hydrogen bonds with PAD4 compared to this compound. researchgate.netnih.gov These detailed research findings reinforce the use of this compound as a reliable inactive control for validating PAD4-specific effects.

Advancements in Chemical Probe Development Methodologies

Chemical probes are selective small molecules used to perturb protein function in biological systems, aiding in the understanding of protein roles and the validation of potential drug targets. The development of high-quality chemical probes, such as the PAD4 probe GSK484, often involves the parallel creation and characterization of an inactive analog like this compound. thesgc.orgepigenie.com

The availability of an inactive control compound with a similar structure but lacking significant biological activity is a key characteristic of a well-validated chemical probe. epigenie.comcaymanchem.com This allows researchers to perform control experiments where the inactive analog is used alongside the active probe. If the biological effect is observed only with the active probe and not with the inactive control (this compound), it significantly strengthens the evidence that the observed phenotype is a direct consequence of modulating the intended target, PAD4. thesgc.orgepigenie.comcaymanchem.com This methodological approach is crucial for attributing biological effects specifically to the targeted protein and avoiding misinterpretations due to off-target effects or compound promiscuity. Crystallographic studies of compounds within the GSK484 series, including this compound, have also contributed to the understanding of PAD4 binding sites and mechanisms, informing future probe design. thesgc.org

Future Research Directions and Theoretical Implications

Unresolved Questions Regarding Subtle Interactions and Secondary Effects of Inactive Analogs

Research employing GSK106 as an inactive control for PAD4 inhibitors like GSK484 and GSK199 has highlighted critical differences in their interactions with the PAD4 enzyme despite structural similarities. Computational studies utilizing molecular docking and dynamics simulations have investigated the binding behavior of GSK199 and this compound to the PAD4 pocket. researchgate.netnih.govreferencecitationanalysis.com These studies indicate that while both compounds may initially bind to the PAD4 pocket, their stability and specific interactions differ significantly. researchgate.netnih.govreferencecitationanalysis.com

Molecular docking suggests that both GSK199 and this compound are capable of binding at the PAD4 pocket via a "back door" entry, with docking scores of -10.6 kcal/mol for GSK199 and -9.6 kcal/mol for this compound. researchgate.netnih.govreferencecitationanalysis.com However, molecular dynamics simulations over 100 ns reveal distinct behaviors. researchgate.netnih.govreferencecitationanalysis.com GSK199 is shown to remain within the PAD4 pocket, while this compound tends to shift away from the catalytic site. researchgate.netnih.govreferencecitationanalysis.com This difference in dynamic behavior is supported by analyses of root mean square fluctuation (RMSF), which shows significant changes in specific regions of PAD4 (residues 136, 160, 220, 438, and 606) when bound to this compound compared to GSK199. researchgate.netnih.govreferencecitationanalysis.com Furthermore, the Molecular Mechanics Poisson-Boltzmann Surface Area (MMPBSA) analysis indicates a marked difference in binding free energies, with a favorable -11.339 kcal/mol for the PAD4-GSK199 complex and an unfavorable 1.063 kcal/mol for the PAD4-GSK106 complex. researchgate.netnih.govreferencecitationanalysis.com Hydrogen bond analysis also shows fewer interactions assisting the binding of this compound (three hydrogen bonds) compared to GSK199 (six hydrogen bonds). researchgate.netnih.govreferencecitationanalysis.com

These findings underscore unresolved questions regarding the precise nature of the subtle interactions that lead to this compound's inactivity. While the computational data provide a strong indication that this compound fails to maintain a stable and catalytically relevant interaction within the active site, further experimental validation is needed to fully elucidate the dynamic binding process and the specific residues involved. Additionally, although this compound is used as an inactive control, the possibility of subtle, off-target secondary effects at higher concentrations in various biological systems, as observed in studies where it serves as a vehicle, warrants continued observation in future research. nih.govaacrjournals.orgneurology.org

| Compound | Target | Activity | Molecular Docking Score (kcal/mol) | Binding Free Energy (MMPBSA, kcal/mol) | Number of Hydrogen Bonds with PAD4 |

| This compound | PAD4 | Inactive | -9.6 researchgate.netnih.govreferencecitationanalysis.com | 1.063 researchgate.netnih.govreferencecitationanalysis.com | 3 researchgate.netnih.govreferencecitationanalysis.com |

| GSK199 | PAD4 | Active Inhibitor | -10.6 researchgate.netnih.govreferencecitationanalysis.com | -11.339 researchgate.netnih.govreferencecitationanalysis.com | 6 researchgate.netnih.govreferencecitationanalysis.com |

Potential for Repurposing or Structural Modification to Achieve Novel Biological Activities

Given its structural similarity to active PAD4 inhibitors, this compound's core scaffold presents a potential starting point for structural modification aimed at achieving novel biological activities. While this compound itself is an inactive control for PAD4, understanding the reasons behind this inactivity, as revealed by computational studies, is invaluable for rational drug design. The observation that this compound shifts away from the catalytic site of PAD4 suggests that specific structural features or the lack thereof prevent it from establishing the stable, high-affinity interactions necessary for inhibition. researchgate.netnih.govreferencecitationanalysis.com

Future research could focus on modifying the structure of this compound to re-introduce or enhance interactions critical for binding to the PAD4 catalytic site, potentially leading to the development of new PAD4 inhibitors with altered binding profiles or improved properties. Alternatively, the this compound scaffold could be explored for activity against other targets. Structure-activity relationship (SAR) studies, which analyze the relationship between chemical structure and biological activity, are fundamental to this process. wikipedia.orgnih.gov By systematically modifying different parts of the this compound molecule and testing the resulting compounds for activity against a range of enzymes or receptors, researchers could potentially discover novel ligands with therapeutic potential in different disease areas. The insights gained from the comparative computational studies with GSK199 would be directly applicable to guiding these structural modifications. researchgate.netnih.govreferencecitationanalysis.com

Broader Theoretical Impact on Understanding Enzyme-Ligand Interactions and Drug Design Principles

The study of this compound in parallel with its active counterparts, GSK199 and GSK484, offers a tangible case study that contributes to the broader theoretical understanding of enzyme-ligand interactions and drug design principles. easychair.orgscitechnol.com The clear difference in activity between this compound and GSK199, despite their structural resemblance, underscores the principle that even subtle variations in molecular structure can have profound effects on binding affinity, kinetics, and ultimately, biological outcome. researchgate.netnih.govreferencecitationanalysis.com

This comparative analysis reinforces the importance of not only achieving initial binding but also maintaining stable and specific interactions within the enzyme's active site for effective modulation of its activity. researchgate.netnih.govreferencecitationanalysis.com The computational data illustrating the dynamic behavior of this compound moving away from the catalytic site highlights the significance of protein flexibility and induced fit in enzyme-ligand binding. researchgate.netnih.govreferencecitationanalysis.comresearchgate.netnih.gov Understanding these dynamic aspects is crucial for developing more accurate computational models and virtual screening techniques used in drug discovery. easychair.orgnih.govresearchgate.net

Q & A

Q. What is the role of GSK106 in studying PAD4-mediated biological processes?

this compound is primarily used as a non-active control compound in experiments investigating peptidyl arginine deiminase 4 (PAD4) inhibitors such as GSK484 and GSK199 . Its structural similarity to active inhibitors allows researchers to isolate the specific effects of PAD4 inhibition from non-target-related outcomes. For example, in NET (Neutrophil Extracellular Trap) formation assays, this compound (10 µM) does not significantly reduce H3Cit+ cells or NETs compared to active inhibitors, as shown via immunostaining for citrullinated histone H3 (H3Cit) and Hoechst 33342 DNA staining .

Q. How should this compound be incorporated into experimental designs for PAD4 inhibition studies?

In dose-response or inhibitor specificity experiments , this compound should be used at concentrations matching active compounds (e.g., 10 µM) to control for solvent effects or off-target interactions. For example, in murine neutrophil assays, this compound-treated samples showed no significant reduction in H3Cit+ cells or NET formation compared to ionomycin-stimulated controls, validating its inactivity . Researchers should include this compound in all experimental replicates to ensure robustness, as outlined in reproducibility guidelines .

Q. What methodological steps validate this compound’s inactivity in NET assays?

Key validation steps include:

- Quantitative imaging : Measuring H3Cit fluorescence intensity and nuclear morphology (diffused vs. condensed) to confirm lack of NET suppression .

- Cell viability assays : Ensuring this compound does not affect neutrophil survival (e.g., via Annexin V/propidium iodide staining) .

- Comparative analysis : Contrasting this compound results with active inhibitors (e.g., GSK484) and untreated controls to confirm baseline activity .

Advanced Research Questions

Q. How can researchers address contradictory data when this compound exhibits unexpected activity?

Contradictory results (e.g., partial NET inhibition) may arise from impurities, concentration errors, or batch variability. To resolve this:

- Repetition : Repeat experiments with fresh stock solutions and independent neutrophil isolations .

- Purity validation : Use HPLC or mass spectrometry to confirm compound integrity .

- Secondary assays : Employ orthogonal methods like flow cytometry (e.g., measuring GFP in PADI4 reporter cells treated with this compound) to rule out off-target effects .

Q. What statistical approaches are recommended for analyzing this compound-related data in complex experiments?

- Normalization : Express results as a percentage of ionomycin-stimulated controls to account for inter-experiment variability .

- Multivariate analysis : Use ANOVA or mixed-effects models when comparing this compound with multiple inhibitors or doses .

- Power calculations : Pre-determine sample sizes (e.g., n=5–10 per condition) to ensure statistical significance, as demonstrated in NET quantification studies .

Q. How can this compound be integrated into multi-omics studies to explore PAD4-independent pathways?

this compound serves as a critical negative control in transcriptomic or proteomic workflows. For example:

- Gene expression profiling : Compare RNA-seq data from this compound-treated cells with active inhibitors (e.g., GSK484) to identify PAD4-specific transcriptional changes .

- Pathway enrichment : Use tools like GSEA to filter out pathways unaffected by this compound, focusing on those altered only by active PAD4 inhibitors .

Methodological Best Practices

Q. What protocols optimize this compound treatment duration and concentration in primary cells?

- Time-course experiments : Test 1–24-hour treatments to rule out time-dependent artifacts. NET assays typically use 4-hour incubations post-stimulation .

- Dose-response curves : Validate inactivity across a range (1–50 µM) to exclude concentration-dependent off-target effects .

Q. How should researchers document this compound usage to meet reproducibility standards?

- Detailed metadata : Report batch numbers, solvent (e.g., DMSO), and storage conditions (−20°C) .

- Open-access protocols : Share step-by-step methods via platforms like Protocols.io , citing original experimental workflows .

Data Interpretation & Reporting

Q. What criteria distinguish high-quality this compound data in peer-reviewed publications?

- Negative control consistency : this compound results must align with untreated/vehicle controls in all figures .

- Ethical reporting : Disclose any lot variability or unanticipated activity in limitations sections .

- Data availability : Deposit raw imaging files (e.g., .tiff) and quantification scripts in repositories like Zenodo .

Q. How can this compound studies contribute to broader hypotheses about PAD4 biology?

By isolating PAD4-independent mechanisms, this compound enables researchers to:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.